1-氯-5-三乙基硅基-4-戊炔

描述

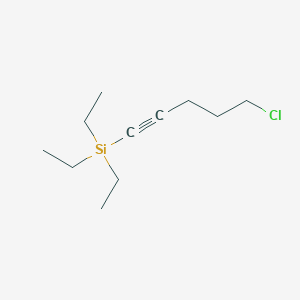

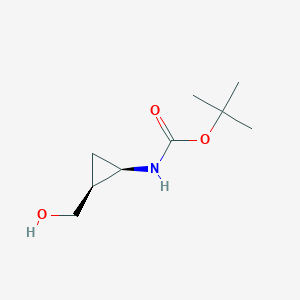

1-Chloro-5-triethylsilyl-4-pentyne represents a compound of interest due to its unique functional groups, which include a triethylsilyl group known for its protective and modifying effects in organic synthesis, and a chloro and alkyne functionality that provides reactive sites for various chemical transformations.

Synthesis Analysis

The synthesis of similar compounds often involves the functionalization of alkynes or the addition of silicon-containing groups to alkenes or alkynes. For example, the hydrosilylation of 1-pentyne by triethylsilane, catalyzed by rhodium catalysts, demonstrates a method for introducing silyl groups into alkynes (Brady & Nile, 1981). These methodologies can be adapted to synthesize 1-Chloro-5-triethylsilyl-4-pentyne by choosing appropriate starting materials and conditions.

Molecular Structure Analysis

Compounds with similar structures, such as polyacetylenes and poly(4-methyl-2-pentyne)-based materials, demonstrate the influence of side chains and substituents on the overall molecular architecture and properties (Sultanov et al., 2012). The presence of a triethylsilyl group in 1-Chloro-5-triethylsilyl-4-pentyne is expected to impact its steric and electronic properties, influencing reactivity and molecular conformation.

Chemical Reactions and Properties

Silicon-containing compounds participate in a variety of chemical reactions, including hydrosilylation, cross-coupling, and silylation reactions. The triethylsilyl group in 1-Chloro-5-triethylsilyl-4-pentyne can serve as a protective group for the alkyne, modulating its reactivity and participating in subsequent transformations. The chlorine atom provides a site for nucleophilic substitution reactions, enabling further functionalization of the molecule.

Physical Properties Analysis

The physical properties of compounds similar to 1-Chloro-5-triethylsilyl-4-pentyne, such as solubility, boiling point, and melting point, are influenced by the molecular structure and the nature of substituents. Polymeric materials incorporating silyl and alkyne groups have been studied for their mechanical, thermal, and gas transport properties, offering insights into how these functional groups affect material properties (Ezhov et al., 2012).

科学研究应用

乙炔的氢硅烷化反应:

- 使用铑催化剂研究了三乙基硅烷对1-戊炔的氢硅烷化反应,揭示了中间乙烯基铑络合物的异构化过程,这对于理解涉及1-氯-5-三乙基硅基-4-戊炔 (Brady & Nile, 1981) 的反应具有重要意义。

催化应用:

- 研究了由阳离子铱(I)络合物催化的一锅式串联氢胺化/氢硅化反应,突出了在涉及1-氯-5-三乙基硅基-4-戊炔 (Field, Messerle, & Wren, 2003) 的过程中潜在的催化应用。

聚合和共聚合:

- 由NbCl5-Ph4Sn催化剂引发的4-甲基-2-戊炔和1-三甲基硅基-1-丙炔的活性聚合研究提供了对聚合过程的洞察,这对于涉及1-氯-5-三乙基硅基-4-戊炔 (Sultanov, Gorshkova, Semenistaya, & Khotimsky, 2008) 的聚合物的合成和操控可能具有应用意义。

合成和表征:

- 对嵌段共聚物的合成、表征和性质进行了研究,这对于理解从1-氯-5-三乙基硅基-4-戊炔 (Sultanov, Ezhov, Shishatskiy, Buhr, & Khotimskiy, 2012) 合成的材料的特性具有重要意义。

气体传输性能:

- 基于1-三甲基硅基-1-丙炔和聚(4-甲基-2-戊炔)的聚合物的合成和气体传输性能研究为1-氯-5-三乙基硅基-4-戊炔在膜技术和气体分离过程中的潜在应用提供了洞察 (Kossov, Geiger, Matson, Litvinova, & Polevaya, 2019)。

安全和危害

Safety measures for handling 1-Chloro-5-triethylsilyl-4-pentyne include washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

作用机制

Target of Action

It is known that this compound is used as an organic chemical synthesis intermediate .

Mode of Action

It is used to synthesize 5-trimethylsilyl-4-pentynyllithium (tmspli), which can be used as an initiator in the polymerization of styrene .

Action Environment

The action of 1-Chloro-5-triethylsilyl-4-pentyne can be influenced by various environmental factors, such as temperature, pH, and the presence of other chemicals. For instance, its boiling point is 75-77 °C at 20.6 mmHg , and its density is 0.977 g/mL at 25 °C . These properties suggest that it is stable under normal laboratory conditions but may undergo changes under extreme temperatures or pressures.

属性

IUPAC Name |

5-chloropent-1-ynyl(triethyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21ClSi/c1-4-13(5-2,6-3)11-9-7-8-10-12/h4-8,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOFYXFCOGXKCGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[Si](CC)(CC)C#CCCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21ClSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40374075 | |

| Record name | (5-Chloropent-1-yn-1-yl)(triethyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40374075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Chloro-5-triethylsilyl-4-pentyne | |

CAS RN |

174125-30-5 | |

| Record name | (5-Chloropent-1-yn-1-yl)(triethyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40374075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 3-(ethylthio)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B64447.png)

![(7-Methoxybenzo[b]thiophen-2-yl)boronic acid](/img/structure/B64478.png)

![2-Bromo-6-methoxybenzo[b]thiophene](/img/structure/B64479.png)